molecular formula C14H12F3NO3 B3255682 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester CAS No. 258346-49-5

4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester

Cat. No.: B3255682
CAS No.: 258346-49-5
M. Wt: 299.24 g/mol
InChI Key: UWHFWXYRUYUCGT-UHFFFAOYSA-N
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Description

4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a trifluoromethyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Esterification: The final step involves the esterification of the oxazoleacetic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole compounds.

Scientific Research Applications

4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxazoleacetic acid derivatives: Compounds with similar structures but different substituents on the oxazole ring.

    Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups attached to different aromatic or heterocyclic rings.

Uniqueness

4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester is unique due to the combination of its oxazole ring, trifluoromethyl group, and methyl ester functional group

Properties

IUPAC Name

methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-8-11(7-12(19)20-2)18-13(21-8)9-3-5-10(6-4-9)14(15,16)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFWXYRUYUCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.62 g (19.1 mmol) of 4-trifluoromethylbenzamide and 4.0 g (19 mmol) of methyl 4-bromo-3-oxo-pentanoate in 15 mL of toluene and 10 mL of dioxane (with 2 mL of EtOH) was refluxed for 22 h. The solution was concentrated under reduced pressure. The residue was taken into EtOAc and washed with water, brine, and dried over MgSO4. The crude material was purified by silica gel chromatography (10%-40% EtOAc in hexanes) to yield 130 mg of a yellow solid: 1H NMR (CDCl3, 400 MHz) δ8.1 (d, 2H, J=8.3), 7.65 (d, 2H, J=8.4), 3.75 (s, 3H), 3.58 (s, 2H), 2.39 (s, 3H); low resolution MS (ES+) m/e 300.0 (MH+).
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester
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4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester
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4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester
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4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester
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4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester
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4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester

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